molecular formula C16H18ClN3O3S B2932551 N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide CAS No. 1795302-07-6

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide

Cat. No.: B2932551
CAS No.: 1795302-07-6
M. Wt: 367.85
InChI Key: YBMOZUSZPITWDI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where a thiazolidinedione is reacted with an aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . This is followed by further reactions to introduce the piperidine and chlorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and piperidine derivatives, such as:

  • Thiazolidinediones
  • Piperidine carboxamides
  • Chlorophenyl derivatives

Uniqueness

What sets N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide apart is its combination of these three distinct structural motifs. This unique combination gives it a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-3-1-11(2-4-12)9-18-15(22)19-7-5-13(6-8-19)20-14(21)10-24-16(20)23/h1-4,13H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOZUSZPITWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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